molecular formula C13H17N3O3S B2390897 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421484-89-0

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2390897
CAS No.: 1421484-89-0
M. Wt: 295.36
InChI Key: YUNGEQQRDKKNGU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a carboxamide group, and a furan ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, carboxamide group, and furan ring would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could impact its solubility in different solvents .

Scientific Research Applications

Biomass Conversion and Polymer Production

Furan derivatives, like 2,5-dimethylfuran, a related compound to the specified chemical, are explored for their potential in converting plant biomass into valuable chemicals. These chemicals serve as alternatives to non-renewable hydrocarbon sources, offering sustainable access to polymers, functional materials, and fuels. Advances in synthesizing such derivatives from hexose carbohydrates and lignocellulose highlight their role in future chemical industries, including the production of monomers for polymer creation (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Synthesis and Fine Chemicals

The utilization of furan derivatives and thiadiazoles in organic synthesis for creating fine chemicals is another area of significant research interest. These compounds are versatile building blocks that enable the synthesis of a wide array of value-added chemicals, materials, and biofuels. Their role in developing novel synthetic routes emphasizes incorporating renewable carbon sources into target compounds, showcasing their potential in green chemistry (Fan, Verrier, Queneau, & Popowycz, 2019).

Environmental and Medicinal Chemistry

Thiadiazoles and related heterocyclic compounds exhibit a wide range of biological activities, making them subjects of interest in environmental and medicinal chemistry. Their applications include antimicrobial, anti-inflammatory, and antitumor activities, highlighting their versatility in drug design and environmental applications. The synthesis and study of these compounds contribute to the development of new therapeutic agents and environmental protection strategies (Lelyukh, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could involve further exploring its chemical reactivity, studying its potential uses (for example, in medicine or materials science), or investigating its environmental impact .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-7-6-10(9(3)19-7)11(17)4-5-14-13(18)12-8(2)15-16-20-12/h6,11,17H,4-5H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNGEQQRDKKNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(N=NS2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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